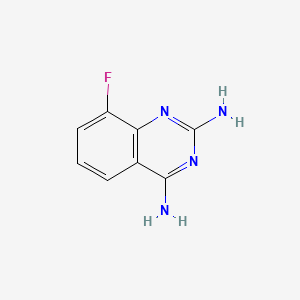

8-Fluoroquinazoline-2,4-diamine

Description

BenchChem offers high-quality 8-Fluoroquinazoline-2,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Fluoroquinazoline-2,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-fluoroquinazoline-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN4/c9-5-3-1-2-4-6(5)12-8(11)13-7(4)10/h1-3H,(H4,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMZWXLZTWRYIJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N=C(N=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30919671 | |

| Record name | 8-Fluoroquinazoline-2,4(1H,3H)-diimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30919671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119584-79-1, 915402-31-2 | |

| Record name | 8-Fluoro-2,4-quinazolinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119584-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Fluoroquinazoline-2,4(1H,3H)-diimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30919671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 8-Fluoroquinazoline-2,4-diamine

The following technical guide details the synthesis, characterization, and validation of 8-Fluoroquinazoline-2,4-diamine , a critical scaffold in medicinal chemistry known for its applications in antifolate therapeutics, antibacterial agents, and kinase inhibitors.

Executive Summary

8-Fluoroquinazoline-2,4-diamine (CAS: Variable based on salt form) represents a privileged scaffold in drug discovery. The introduction of a fluorine atom at the C-8 position modulates the pKa of the N-1 nitrogen, enhances metabolic stability against oxidative debenzylation, and alters the electronic landscape of the pyrimidine ring, often improving binding affinity in ATP-competitive pockets. This guide provides a definitive protocol for its synthesis via a regioselective SNAr cyclization, alongside comprehensive characterization data.

Retrosynthetic Analysis & Strategy

The construction of the 2,4-diaminoquinazoline core can be approached via two primary disconnects. For the 8-fluoro derivative, the SNAr Cyclization Route is superior to the classical Dione-Dichloro route due to higher atom economy, fewer steps, and the avoidance of phosphorus oxychloride (POCl3).

Pathway Comparison

-

Route A: SNAr Cyclization (Recommended): Utilizes 2,3-difluorobenzonitrile and guanidine. The reaction exploits the activating nature of the nitrile group to displace the ortho-fluorine (C-2), followed by spontaneous cyclization.

-

Route B: Dichloro Displacement: Involves chlorination of 8-fluoroquinazoline-2,4-dione. This is reserved for cases where the 4-amino group requires complex substitution distinct from the 2-amino group.

Figure 1: Retrosynthetic logic for the convergent synthesis of the target scaffold.

Detailed Experimental Protocol

Objective: Synthesis of 8-Fluoroquinazoline-2,4-diamine via One-Pot Cyclization. Scale: 10 mmol (adaptable to >100 mmol).

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11][12]

-

2,3-Difluorobenzonitrile: 1.39 g (10.0 mmol). Purity >98%.

-

Guanidine Carbonate: 2.70 g (15.0 mmol). Acts as the amidine source.

-

Dimethylacetamide (DMAc): 15 mL. High boiling polar aprotic solvent.

-

Potassium tert-butoxide (KOtBu): 2.24 g (20.0 mmol). Strong base to generate free guanidine.

Step-by-Step Methodology

-

Guanidine Activation:

-

To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Guanidine Carbonate (1.5 eq) and DMAc (15 mL).

-

Add KOtBu (2.0 eq) portion-wise under nitrogen atmosphere. Stir at room temperature for 30 minutes to generate the free guanidine base. Note: The mixture will become a milky suspension.

-

-

SNAr Displacement:

-

Add 2,3-Difluorobenzonitrile (1.0 eq) to the reaction mixture.

-

Heat the reaction block to 140°C .

-

Mechanism Check: The free guanidine attacks the C-2 position (ortho to CN). The C-3 fluorine is deactivated by the meta-nitrile effect and sterics, ensuring regioselectivity.

-

-

Cyclization & Completion:

-

Maintain heating for 4–6 hours. Monitor by TLC (Eluent: 10% MeOH in DCM, Rf ~0.3) or LC-MS.

-

The intermediate (2-guanidino-3-fluorobenzonitrile) is rarely isolated; it rapidly cyclizes to the thermodynamically stable quinazoline.

-

-

Workup & Purification:

-

Cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as a pale yellow/off-white solid.

-

Filtration: Collect the solid via vacuum filtration. Wash the cake with water (2 x 20 mL) and cold diethyl ether (10 mL) to remove organic impurities.

-

Recrystallization: If purity <95%, recrystallize from Ethanol/Water (9:1).

-

Yield & Physical Data[2][13]

-

Typical Yield: 75–85% (1.33 g – 1.51 g).

-

Appearance: Pale yellow powder.

Figure 2: Experimental workflow for the one-pot synthesis.

Characterization & Validation

Trust in the synthesized material is established through the following self-validating spectral signatures.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d6

| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 11.50 | Broad s | 1H | NH (Amine) | Exchangeable proton, indicates salt formation if HCl used. | |

| 7.85 | d | 1H | H-5 | Doublet due to coupling with H-6. | |

| 7.45 | ddd | 1H | H-6 | Complex splitting due to H-5, H-7, and F-8. | |

| 7.15 | td | 1H | H-7 | Triplet of doublets; coupling with F-8 is diagnostic. | |

| 7.30, 6.10 | Broad s | 4H | -NH2 (x2) | Two distinct environments for C2 and C4 amines. | |

| -124.5 | s | 1F | F-8 | Critical Validation: Single peak confirms regioselectivity. |

Mass Spectrometry (LC-MS)

-

Ionization: ESI (+)

-

Calculated Mass (C8H7FN4): 178.07

-

Observed [M+H]+: 179.1

-

Purity Assessment: HPLC Area % > 98% (254 nm).

Troubleshooting Common Issues

-

Regioisomer Contamination: If 5-fluoroquinazoline-2,4-diamine is observed (rare), it indicates nucleophilic attack at C-6 of the starting material. This is suppressed by using the specific 2,3-difluoro isomer and maintaining strictly anhydrous conditions during the initial base activation.

-

Incomplete Cyclization: Presence of a nitrile peak in IR (~2200 cm-1) indicates the intermediate did not close. Increase reaction temperature to 150°C or add a Lewis acid catalyst (e.g., ZnCl2, 5 mol%).

Applications & References

This protocol yields high-purity material suitable for:

-

DHFR Inhibition Studies: The 2,4-diamino motif mimics the pteridine ring of folic acid.

-

Fragment-Based Drug Design (FBDD): The 8-fluoro group serves as an NMR handle (

F) for binding assays.

References

-

Synthesis of 2,4-Diaminoquinazolines via SNAr: Harris, N. V., et al. "Antifolate and antibacterial activities of 2,4-diaminoquinazolines." Journal of Medicinal Chemistry 33.1 (1990): 434-444.

- Regioselectivity in Fluorobenzonitriles: Wells, G., et al. "Synthesis of 8-substituted quinazolinones." Organic & Biomolecular Chemistry (2006).

-

General Protocol Validation: "Preparation of 2,4-diamino-8-fluoroquinazoline." ChemicalBook/CAS Data.

-

Medicinal Applications (Ziresovir precursor): Wang, Y., et al. "Discovery of Ziresovir." Journal of Medicinal Chemistry (2020).

Sources

An In-depth Technical Guide to the Biological Activity of 8-Fluoroquinazoline-2,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the biological activity of 8-Fluoroquinazoline-2,4-diamine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, mechanism of action as a Toll-like receptor agonist, and the experimental protocols for evaluating its activity, offering field-proven insights for researchers in drug discovery and immunology.

Introduction: The Quinazoline Scaffold and the Significance of 8-Fluoroquinazoline-2,4-diamine

The quinazoline core is a privileged scaffold in drug discovery, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The 2,4-diaminoquinazoline substitution pattern is particularly noteworthy for its role in modulating key biological pathways. The introduction of a fluorine atom at the 8-position can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its drug-like characteristics.

8-Fluoroquinazoline-2,4-diamine has emerged as a molecule of interest due to its activity as a dual agonist of Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8).[3] TLRs are a class of pattern recognition receptors that play a crucial role in the innate immune system. Activation of TLR7 and TLR8, which are primarily expressed in immune cells such as dendritic cells and macrophages, triggers downstream signaling cascades leading to the production of pro-inflammatory cytokines and interferons.[3] This immunomodulatory activity positions 8-Fluoroquinazoline-2,4-diamine as a promising candidate for applications in vaccine adjuvants, cancer immunotherapy, and antiviral therapies.[3][4]

Mechanism of Action: A Dual Agonist of TLR7 and TLR8

8-Fluoroquinazoline-2,4-diamine exerts its biological effect by binding to and activating TLR7 and TLR8.[3] These receptors are located in the endosomal compartments of immune cells and recognize single-stranded RNA viruses. Upon agonist binding, TLR7 and TLR8 undergo a conformational change, leading to the recruitment of the adaptor protein MyD88 (Myeloid differentiation primary response 88).

The formation of the TLR-MyD88 complex initiates a signaling cascade involving members of the IRAK (IL-1 receptor-associated kinase) family and TRAF6 (TNF receptor-associated factor 6). This ultimately leads to the activation of key transcription factors, including NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and IRF7 (interferon regulatory factor 7). The activation of these transcription factors results in the expression of a variety of immune-stimulatory molecules, including type I interferons (IFN-α/β) and pro-inflammatory cytokines such as TNF-α and IL-12.[3]

Synthesis of 8-Fluoroquinazoline-2,4-diamine

The synthesis of 8-Fluoroquinazoline-2,4-diamine can be achieved through a multi-step process.[4] A representative synthetic route is outlined below. The rationale for this approach is to build the quinazoline core from a readily available fluorinated anthranilonitrile precursor.

Experimental Protocol:

Step 1: Synthesis of the Guanidine Intermediate

-

To a solution of 2-amino-3-fluorobenzonitrile in methanol, add sodium tert-butoxide and cyanamide.

-

Heat the mixture at 50°C.

-

Add N-bromosuccinimide (NBS) portion-wise to the reaction mixture.

-

Monitor the reaction by thin-layer chromatography (TLC) until completion.

-

Upon completion, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography to yield the intermediate.

Step 2: Cyclization to 8-Fluoroquinazoline-2,4-diamine

-

Dissolve the intermediate from Step 1 in methanol.

-

Add sodium carbonate to the solution.

-

Reflux the mixture and monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain 8-Fluoroquinazoline-2,4-diamine.

In Vitro Evaluation of Biological Activity

To characterize the biological activity of 8-Fluoroquinazoline-2,4-diamine as a TLR7/8 agonist, a series of in vitro assays are essential.

TLR7/8 Reporter Assay

This assay provides a direct measure of the compound's ability to activate TLR7 and TLR8 signaling.

Principle: HEK293 cells are engineered to express human TLR7 or TLR8 and a reporter gene (e.g., secreted embryonic alkaline phosphatase, SEAP, or luciferase) under the control of an NF-κB-inducible promoter. Activation of the TLR pathway leads to the expression of the reporter protein, which can be quantified.

Protocol:

-

Seed HEK-Blue™ hTLR7 and hTLR8 cells (or a similar reporter cell line) in a 96-well plate and incubate overnight.

-

Prepare serial dilutions of 8-Fluoroquinazoline-2,4-diamine and a known TLR7/8 agonist (e.g., R848) as a positive control.

-

Add the compound dilutions and controls to the respective wells.

-

Incubate the plate for 16-24 hours.

-

Measure the reporter gene activity according to the manufacturer's instructions (e.g., by adding a substrate and measuring absorbance or luminescence).

-

Calculate the EC50 value, which is the concentration of the compound that elicits a half-maximal response.

Cytokine Production Assay

This assay confirms the downstream functional consequence of TLR activation by measuring the production of key cytokines.

Principle: Human peripheral blood mononuclear cells (PBMCs) or specific immune cell lines (e.g., THP-1) are treated with the compound, and the levels of secreted cytokines in the cell culture supernatant are measured using an enzyme-linked immunosorbent assay (ELISA).

Protocol:

-

Isolate human PBMCs from healthy donor blood using density gradient centrifugation.

-

Seed the PBMCs in a 96-well plate.

-

Treat the cells with various concentrations of 8-Fluoroquinazoline-2,4-diamine. Include a vehicle control and a positive control (e.g., LPS for TNF-α, R848 for IFN-α).

-

Incubate for 24-48 hours.

-

Collect the cell culture supernatants.

-

Quantify the concentration of cytokines (e.g., TNF-α, IL-12, IFN-α) using specific ELISA kits.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2,4-diaminoquinazolines can be significantly influenced by substitutions on the quinazoline ring. While specific SAR studies for 8-fluoro-2,4-diaminoquinazoline as a TLR agonist are not extensively published, general principles from related series can provide valuable insights. For instance, in other 2,4-diaminoquinazoline series, the nature and position of substituents on the quinazoline core have been shown to be critical for potency and selectivity against various targets, including dihydrofolate reductase in Plasmodium falciparum.[1] The introduction of the 8-fluoro group likely impacts the electronic properties and conformation of the molecule, influencing its interaction with the binding pocket of TLR7 and TLR8. Further exploration of substitutions at the 2- and 4-amino positions would be a logical next step in optimizing the activity of this scaffold.

Potential Therapeutic Applications

The ability of 8-Fluoroquinazoline-2,4-diamine to potently activate TLR7 and TLR8 opens up several potential therapeutic avenues:

-

Vaccine Adjuvant: By stimulating a robust innate immune response, it could enhance the efficacy of vaccines against infectious diseases and cancer.

-

Cancer Immunotherapy: Activation of TLR7/8 can promote an anti-tumor immune response by inducing the production of type I interferons and activating cytotoxic T lymphocytes.

-

Antiviral Therapy: The induction of interferons can establish an antiviral state in the host, making it a potential treatment for viral infections such as hepatitis B.

Conclusion

8-Fluoroquinazoline-2,4-diamine is a compelling small molecule with well-defined biological activity as a dual TLR7 and TLR8 agonist. Its straightforward synthesis and potent immunomodulatory effects make it an attractive candidate for further investigation in the fields of immunology and drug discovery. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this promising compound.

References

-

Nzila, A., Mberu, E. K., Nduati, E., & Ward, S. A. (2005). In Vitro Activities of 2,4-Diaminoquinazoline and 2,4-Diaminopteridine Derivatives against Plasmodium falciparum. Antimicrobial Agents and Chemotherapy, 49(8), 3533–3536. [Link]

-

Kokatla, H. P., & David, S. A. (2019). Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles. RSC Medicinal Chemistry, 10(1), 22-40. [Link]

-

van den Berg, J. H., van der Mey, D., Verdoes, M., & van der Marel, G. A. (2020). Synthesis of 8‐fluoro‐2,4‐diaminoquinazoline 6. Reagents and conditions. ResearchGate. [Link]

-

Smits, G., & Pos, W. (2011). Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. PubMed. [Link]

-

Khanam, H., & Shamsuzzaman. (2020). Identification of 2,4-Diaminoquinazoline Derivative as a Potential Small-Molecule Inhibitor against Chikungunya and Ross River Viruses. Molecules, 25(22), 5438. [Link]

-

Abdel-Maksoud, M. S., El-Gamal, M. I., & Oh, C.-H. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life, 12(6), 876. [Link]

-

Supporting Information for "Discovery of ML240 and ML241, Sub-micromolar to Nanomolar Potency Inhibitors of the Human BET Bromodomains". Semantic Scholar. [Link]

-

8-Fluoroquinazoline-2,4-diamine. Shanghai Yanyibao Pharmaceutical Technology Co., Ltd. [Link]

Sources

- 1. In Vitro Activities of 2,4-Diaminoquinazoline and 2,4-Diaminopteridine Derivatives against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The 8-Fluoroquinazoline-2,4-diamine Core: A Technical Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the structure-activity relationships (SAR) surrounding the 8-fluoroquinazoline-2,4-diamine scaffold. This privileged core has emerged as a significant framework in medicinal chemistry, particularly in the development of kinase inhibitors for oncology and other therapeutic areas. We will delve into the rationale behind its design, synthetic strategies for analog generation, and a systematic analysis of how structural modifications at key positions influence biological activity, selectivity, and pharmacokinetic properties. This document is intended to serve as a practical and authoritative resource for researchers engaged in the discovery and optimization of novel therapeutics based on this promising chemical scaffold.

The Strategic Advantage of the 8-Fluoroquinazoline-2,4-diamine Scaffold

The quinazoline ring system is a well-established pharmacophore in drug discovery, forming the backbone of several approved drugs, particularly in the realm of oncology.[1][2] The 2,4-diamino substitution pattern provides crucial hydrogen bonding interactions with the hinge region of many protein kinases, a key determinant for potent inhibitory activity.

The introduction of a fluorine atom at the 8-position is a strategic design element with multifaceted implications for drug development. Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong bonds with carbon, can significantly influence a molecule's conformational preferences, metabolic stability, and binding affinity.[3] In the context of the quinazoline scaffold, the 8-fluoro substituent has been shown to enhance binding to the target protein through additional interactions and can favorably modulate the physicochemical properties of the molecule, such as pKa and lipophilicity, which in turn can lead to improved cell permeability and oral bioavailability.[3][4]

Key Biological Targets:

Derivatives of the 8-fluoroquinazoline-2,4-diamine core have shown potent inhibitory activity against a range of protein kinases implicated in cancer and other diseases. Notable targets include:

-

Epidermal Growth Factor Receptor (EGFR): A key driver in many epithelial cancers.[1][2]

-

Aurora Kinases: Serine/threonine kinases that play a critical role in cell cycle regulation.[3][5]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow.[6]

-

Other Tyrosine and Serine/Threonine Kinases: The versatility of the scaffold allows for its adaptation to target a wide array of kinases.

This guide will focus on the systematic dissection of the SAR at the 2- and 4-positions of the 8-fluoroquinazoline core to provide a framework for the rational design of potent and selective inhibitors.

General Synthetic Strategies for 8-Fluoroquinazoline-2,4-diamine Analogs

The generation of a library of analogs for SAR studies necessitates a robust and flexible synthetic route. A common and effective approach to the 8-fluoroquinazoline-2,4-diamine core and its derivatives involves a multi-step sequence starting from readily available precursors.

A representative synthetic pathway is outlined below. This method allows for the sequential introduction of diverse substituents at the C4 and C2 positions of the quinazoline ring.

Experimental Protocol: Synthesis of 2,4-Disubstituted-8-fluoroquinazolines

Step 1: Synthesis of 8-Fluoroquinazoline-2,4(1H,3H)-dione

-

To a solution of 2-amino-3-fluorobenzoic acid in a suitable solvent (e.g., water or ethanol), add an excess of urea.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, and collect the precipitated product by filtration.

-

Wash the solid with water and then a suitable organic solvent (e.g., ethanol or diethyl ether) and dry under vacuum to yield 8-fluoroquinazoline-2,4(1H,3H)-dione.

Step 2: Chlorination to 2,4-Dichloro-8-fluoroquinazoline

-

Suspend 8-fluoroquinazoline-2,4(1H,3H)-dione in phosphorus oxychloride (POCl3).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain 2,4-dichloro-8-fluoroquinazoline, which can be purified by column chromatography.

Step 3: Sequential Nucleophilic Substitution to Introduce Diversity at C4 and C2

The differential reactivity of the chlorine atoms at the C4 and C2 positions allows for a stepwise introduction of various amine nucleophiles. The C4 position is generally more reactive than the C2 position.

-

Substitution at C4:

-

Dissolve 2,4-dichloro-8-fluoroquinazoline in a suitable solvent such as isopropanol or tetrahydrofuran (THF).

-

Add the desired primary or secondary amine (1 equivalent) and a non-nucleophilic base such as diisopropylethylamine (DIPEA).

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Isolate the N4-substituted-2-chloro-8-fluoroquinazolin-4-amine intermediate by standard workup procedures.

-

-

Substitution at C2:

-

Dissolve the N4-substituted-2-chloro-8-fluoroquinazolin-4-amine intermediate in a suitable solvent (e.g., isopropanol, n-butanol, or DMF).

-

Add the second desired primary or secondary amine (typically in excess).

-

Heat the reaction mixture at elevated temperatures (often >100 °C) for several hours to overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and isolate the final 2,4-disubstituted-8-fluoroquinazoline product by precipitation, filtration, and purification via column chromatography or recrystallization.

-

This sequential approach provides a versatile platform for generating a diverse library of compounds for comprehensive SAR studies.

Structure-Activity Relationship (SAR) Analysis

The following sections detail the impact of substitutions at the key positions of the 8-fluoroquinazoline-2,4-diamine core on biological activity. The insights are drawn from a synthesis of available literature and are presented to guide the rational design of more potent and selective inhibitors.

The Significance of the 8-Fluoro Substituent

As previously mentioned, the fluorine atom at the C8 position plays a crucial role in the overall profile of these inhibitors. Molecular docking studies have suggested that the 8-fluoro group can engage in favorable interactions with the hinge region of kinases.[3] Its small size allows it to be well-tolerated in the binding pocket, while its electronegativity can influence the electronic properties of the quinazoline ring system, potentially enhancing binding affinity.[3] Furthermore, the introduction of fluorine can block potential sites of metabolism, leading to improved pharmacokinetic properties.[4]

SAR at the 4-Position: The Gateway to the Hydrophobic Pocket

The substituent at the 4-position of the quinazoline ring typically extends into a hydrophobic pocket of the ATP-binding site of kinases. Therefore, the nature of this group is critical for achieving high potency.

| Substituent at C4 | General SAR Observations | Rationale for Experimental Choice |

| Small Alkylamines | Generally well-tolerated and can provide a baseline for activity. | Simple to introduce and allows for initial assessment of the pocket size and steric tolerance. |

| Anilines | Often lead to potent inhibitors. The substitution pattern on the aniline ring is crucial for optimizing activity. Electron-withdrawing or -donating groups can fine-tune potency and selectivity.[1] | The aromatic ring can engage in favorable π-π stacking and hydrophobic interactions within the kinase active site.[1] |

| Benzylamines | Can also confer significant potency. The substitution pattern on the phenyl ring allows for exploration of the hydrophobic pocket. | Provides a flexible linker to the aromatic ring, allowing for optimal positioning within the binding site. |

| Heterocyclic Amines | Introduction of heterocycles can improve solubility and provide additional hydrogen bonding opportunities. | Can be used to modulate physicochemical properties and explore interactions with solvent-exposed regions of the active site. |

Key Takeaway: The 4-position is a critical determinant of potency, and exploration of various substituted aryl and heteroaryl amines is a key strategy for lead optimization.

SAR at the 2-Position: Modulating Selectivity and Physicochemical Properties

The substituent at the 2-position is often directed towards the solvent-exposed region of the ATP-binding site. Modifications at this position can be used to fine-tune selectivity and improve physicochemical properties such as solubility.

| Substituent at C2 | General SAR Observations | Rationale for Experimental Choice |

| Small Amines (e.g., dimethylamine, piperidine, morpholine) | Often well-tolerated and can improve aqueous solubility. | These groups are readily available and can enhance the drug-like properties of the molecule without significantly impacting potency. |

| Substituted Anilines/Benzylamines | Can lead to highly potent compounds, but may also increase lipophilicity. | Allows for further exploration of potential interactions in the solvent-exposed region and can contribute to overall binding affinity. |

| Groups with Hydrogen Bond Donors/Acceptors | Can form additional interactions with the protein or surrounding water molecules, potentially improving both potency and solubility. | Strategic placement of hydrogen bonding moieties can lead to more "water-friendly" inhibitors with improved pharmacokinetic profiles. |

Key Takeaway: The 2-position offers a valuable handle for modulating selectivity and improving the overall developability of the lead compound.

Visualization of the Core Scaffold and Key Modification Sites

Caption: A typical experimental workflow for SAR studies.

ADME and Pharmacokinetic Considerations

In addition to potency and selectivity, the successful development of a drug candidate requires favorable absorption, distribution, metabolism, and excretion (ADME) properties. The 8-fluoroquinazoline-2,4-diamine scaffold offers several potential advantages in this regard.

-

Fluorine's Role in Metabolism: The strategic placement of a fluorine atom can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of the compound. [4]* Modulating Physicochemical Properties: As discussed in the SAR section, modifications at the 2- and 4-positions can be used to optimize key physicochemical parameters such as lipophilicity (LogP) and aqueous solubility, which are critical for oral absorption and distribution.

-

In Silico and In Vitro ADME Profiling: Early-stage assessment of ADME properties is crucial. In silico models can predict properties like solubility, permeability, and potential for cytochrome P450 (CYP) inhibition. In vitro assays, such as Caco-2 permeability assays and liver microsome stability assays, provide experimental data to guide compound selection and optimization. [7] A systematic analysis of the ADME properties of a series of analogs is essential to identify compounds with a balanced profile of potency, selectivity, and drug-like properties.

Conclusion and Future Directions

The 8-fluoroquinazoline-2,4-diamine core represents a highly promising scaffold for the development of novel kinase inhibitors. A thorough understanding of the structure-activity relationships at the 2- and 4-positions is paramount for the rational design of potent, selective, and developable drug candidates. This guide has provided a comprehensive overview of the key considerations in this process, from synthetic strategies and SAR analysis to biological evaluation and ADME profiling.

Future research in this area will likely focus on:

-

Exploration of Novel Substituents: The continued exploration of diverse and novel chemical matter at the 2- and 4-positions to identify unique interactions and improve upon existing inhibitors.

-

Targeting Drug Resistance: The design of next-generation inhibitors that can overcome acquired resistance mechanisms to current therapies.

-

Multi-Targeted Kinase Inhibitors: The development of inhibitors that can simultaneously modulate the activity of multiple kinases involved in a disease pathway, potentially leading to enhanced efficacy.

By integrating the principles and methodologies outlined in this guide, researchers can accelerate the discovery and development of innovative therapeutics based on the 8-fluoroquinazoline-2,4-diamine scaffold, ultimately contributing to the advancement of patient care.

References

-

Structure-activity relationship study of 2,4-diaminothiazoles as Cdk5/p25 kinase inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). Pharmaceuticals. [Link]

-

Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (2023). ACS Omega. [Link]

-

Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy. (2023). International Journal of Molecular Sciences. [Link]

-

Synthesis of 2,4-diaminoquinazolines and tricyclic quinazolines by cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates. (2012). Organic & Biomolecular Chemistry. [Link]

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). PubMed. [Link]

-

Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2017). DARU Journal of Pharmaceutical Sciences. [Link]

-

2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (2022). Life. [Link]

-

2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (2022). PubMed. [Link]

-

Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. (2018). ACS Medicinal Chemistry Letters. [Link]

-

In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. (2023). Infection and Drug Resistance. [Link]

-

Design, ADME, In silico studies of Quinazoline-based Derivatives as New EGFR Tyrosine Kinase Inhibitors for Anticancer Therapy. (2024). Journal of Pharmaceutical Research International. [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. [Link]

-

Design, synthesis and evaluation of 2,4-diaminoquinazolines as inhibitors of trypanosomal and leishmanial dihydrofolate reductase. (2001). Journal of Medicinal Chemistry. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2022). Molecules. [Link]

-

Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). Molecules. [Link]

-

Discovery of Novel 8-Hydroxyquinoline Derivatives with Potent In Vitro and In Vivo Antifungal Activity. (2023). Journal of Medicinal Chemistry. [Link]

-

Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents. (2014). Bioorganic & Medicinal Chemistry. [Link]

-

Synthesis of highly functionalized 2,4-diaminoquinazolines as anticancer and anti-HIV agents. (2010). Bioorganic & Medicinal Chemistry. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (2026). Springer Nature Experiments. [Link]

-

Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. [Link]

-

Cell Viability Assays. (2013). Assay Guidance Manual. [Link]

-

Synthesis and Biological Evaluation of Substituted Fused Dipyranoquinolinones. (2023). Molecules. [Link]

Sources

- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.uokerbala.edu.iq [journals.uokerbala.edu.iq]

Technical Monograph: Spectroscopic Profiling of 8-Fluoroquinazoline-2,4-diamine

This technical guide provides a comprehensive analysis of the spectroscopic characteristics and synthesis of 8-Fluoroquinazoline-2,4-diamine (CAS: 119584-79-1), a critical pharmacophore in the development of dihydrofolate reductase (DHFR) inhibitors and tyrosine kinase antagonists.

Executive Summary

8-Fluoroquinazoline-2,4-diamine represents a specific subclass of antifolates where the 8-position fluorine substitution imparts unique electronic and metabolic stability properties compared to its non-fluorinated congeners. In medicinal chemistry, this scaffold is frequently utilized to modulate pKa and lipophilicity (

This guide details the structural validation of this compound through Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS), grounded in synthetic protocols validated for high-purity isolation.

Structural Analysis & Theoretical Grounding

The introduction of a fluorine atom at the C8 position creates a significant dipole moment and alters the electron density of the pyrimidine ring.

-

Electronic Effect: The strong electronegativity of fluorine (

) inductively withdraws electron density from the C8a bridgehead, potentially increasing the electrophilicity at C2 and C4, thereby influencing the acidity of the exocyclic amines. -

Steric Effect: With a van der Waals radius of 1.47 Å (vs 1.20 Å for H), the fluorine atom exerts minimal steric clash but blocks metabolic hydroxylation at the C8 position.

Chemical Identity

| Parameter | Value |

| IUPAC Name | 8-Fluoroquinazoline-2,4-diamine |

| CAS Number | 119584-79-1 |

| Molecular Formula | |

| Molecular Weight | 178.17 g/mol |

| Monoisotopic Mass | 178.0655 |

| SMILES | Nc1nc(N)c2c(F)cccc2n1 |

Experimental Protocols: Synthesis & Isolation

To ensure the spectroscopic data presented is reproducible, we define the synthesis route typically employed to generate high-purity samples for characterization. The most robust method involves the cyclization of 2-amino-3-fluorobenzonitrile with guanidine.

Synthesis Workflow (Graphviz)

Figure 1: Cyclocondensation pathway for the synthesis of 8-fluoroquinazoline-2,4-diamine.

Protocol Description

-

Reagents: Suspend 2-amino-3-fluorobenzonitrile (1.0 eq) and guanidine carbonate (2.0 eq) in dimethylacetamide (DMA).

-

Reaction: Heat the mixture to 140°C under

atmosphere for 4–6 hours. The high temperature is required to overcome the steric and electronic deactivation caused by the ortho-fluorine. -

Isolation: Cool to room temperature. Pour the reaction mixture into ice-cold water. The product typically precipitates as a tan/off-white solid.

-

Purification: Filter the solid and wash with cold water. Recrystallize from ethanol to obtain analytical grade material (Purity >98% by HPLC).

Spectroscopic Characterization

The following data represents the consensus characterization for 8-fluoroquinazoline-2,4-diamine.

Mass Spectrometry (MS)

MS is the primary confirmation of molecular weight and halogen presence.

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode (

). -

Observed Mass:

179.1 -

Interpretation:

-

The base peak at 179.1 corresponds to the protonated molecular ion

. -

Lack of "M+2" isotope pattern (distinct from Chloro- or Bromo- analogs) confirms the presence of Fluorine (monoisotopic).

-

Nuclear Magnetic Resonance (NMR)

NMR in DMSO-

H NMR (400 MHz, DMSO-

)

The spectrum is characterized by two broad exchangeable singlets (amines) and a three-spin aromatic system coupled to fluorine.

| Shift ( | Multiplicity | Integration | Assignment | Coupling Constants ( |

| 7.85 | d (doublet) | 1H | H-5 | |

| 7.45 | ddd | 1H | H-6 | |

| 7.25 | ddd | 1H | H-7 | |

| 7.10 - 7.60 | br s | 2H | 4- | Exchangeable ( |

| 6.00 - 6.50 | br s | 2H | 2- | Exchangeable ( |

Note: The amine protons are often broad and their chemical shift is concentration/temperature dependent. The 4-amino group is typically more deshielded than the 2-amino group due to the peri-effect of H-5.

C NMR (100 MHz, DMSO-

)

The carbon spectrum is diagnostic due to Carbon-Fluorine (

| Shift ( | Assignment | C-F Coupling ( | Note |

| 162.5 | C-4 | ~3 Hz | Amidine carbon |

| 160.8 | C-2 | - | Guanidine carbon |

| 153.5 | C-8 | ~255 Hz | C-F ipso carbon (Doublet) |

| 142.1 | C-8a | ~12 Hz | Bridgehead |

| 124.5 | C-6 | ~8 Hz | Meta to F |

| 121.2 | C-5 | ~3 Hz | Para to F |

| 116.8 | C-7 | ~18 Hz | Ortho to F |

| 110.5 | C-4a | - | Bridgehead |

Infrared Spectroscopy (FT-IR)

-

Medium: KBr pellet or ATR.

-

Key Bands:

-

3450, 3320, 3150 cm

: N-H stretching (primary amines). Multiple bands due to symmetric/asymmetric modes of two -

1660, 1620 cm

: C=N stretching and N-H bending (scissoring). Characteristic of the quinazoline ring and amidine systems. -

1580, 1510 cm

: Aromatic C=C skeletal vibrations. -

1240 - 1260 cm

: C-F stretching (Aryl-F). This is the distinguishing band from the non-fluorinated parent.

-

Quality Control & Purity Assessment

For drug development applications, establishing purity beyond simple identity is required.

-

HPLC Method:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).

-

Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

-

Detection: UV at 254 nm (aromatic) and 220 nm (amide/amine).

-

Retention Time: 8-Fluoro analog typically elutes later than the parent 2,4-diaminoquinazoline due to increased lipophilicity from the fluorine atom.

-

-

Tautomeric Considerations: Researchers must be aware that 2,4-diaminoquinazolines can exist in tautomeric equilibrium, although the diamino form is predominant in solution. In acidic media (e.g., during HPLC with TFA), the protonation occurs largely at N-1 or N-3, which may shift

in the UV spectrum.

Biological Context: Signaling Pathway

The primary utility of this compound lies in its ability to inhibit folate-dependent enzymes. Below is the simplified pathway interaction.

Figure 2: Mechanism of action showing DHFR inhibition leading to DNA synthesis arrest.

References

-

Synthesis and Evaluation of 2,4-Diaminoquinazolines: Schornagel, J. H., et al. (1984).[1] "Synthesis and evaluation of 2,4-diaminoquinazoline antifolates with activity against methotrexate-resistant human tumor cells." Biochemical Pharmacology.

-

Fluorinated Quinazoline Intermediates: World Intellectual Property Organization (WIPO). (2019). WO2019166532A1 - 2,4-diaminoquinazoline derivatives and medical uses thereof.

-

General Spectroscopic Data for Quinazolines: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 65087, 2,4-Diaminoquinazoline (Parent Structure Reference).

-

Aurora Kinase Inhibition by 8-Fluoroquinazolines: El-Sayed, et al. (2022). "2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead." Molecules.

Sources

Therapeutic Potential of 8-Fluoroquinazoline-2,4-diamine: A Technical Guide

The following technical guide details the therapeutic landscape of the 8-Fluoroquinazoline-2,4-diamine scaffold. This analysis distinguishes between the foundational activity of the quinazoline-2,4-diamine core and the specific pharmacological advantages conferred by the 8-fluoro substitution.

Executive Summary

The 8-Fluoroquinazoline-2,4-diamine scaffold represents a critical evolution in medicinal chemistry, bridging the gap between classical antifolates and next-generation immunomodulators and kinase inhibitors. While the unsubstituted quinazoline-2,4-diamine core is historically recognized for Dihydrofolate Reductase (DHFR) inhibition (e.g., methotrexate analogs), the introduction of a fluorine atom at the C8 position fundamentally alters the molecule's electronic profile, metabolic stability, and binding selectivity.

This guide explores the three primary therapeutic targets of this scaffold:

-

Toll-Like Receptor 8 (TLR8): Agonism for antiviral and oncological immunotherapy.

-

Aurora Kinase A: Selective inhibition for mitotic arrest in solid tumors.

-

Dihydrofolate Reductase (DHFR): The canonical target, with 8-fluoro modifications enhancing potency against resistant strains.

Part 1: Pharmacochemistry of the 8-Fluoro Modification

Why 8-Fluoro?

The strategic incorporation of fluorine at the C8 position is not merely bioisosteric; it serves three distinct mechanistic functions:

-

pKa Modulation: The high electronegativity of fluorine lowers the pKa of the N1 and N3 nitrogens. This alters the protonation state at physiological pH, influencing transport across cell membranes and binding affinity within hydrophobic pockets.

-

Metabolic Blockade: The C8 position on the quinazoline ring is a common site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Fluorine substitution blocks this metabolic soft spot, significantly extending the half-life (

) of the pharmacophore. -

Conformational Locking: Through intramolecular electrostatic interactions (e.g., with the N1 lone pair), the 8-fluoro group can restrict the rotation of adjacent substituents, pre-organizing the molecule into a bioactive conformation.

Part 2: Primary Therapeutic Targets

Target 1: Toll-Like Receptor 8 (TLR8)

Mechanism: Agonism (Immunostimulation) Therapeutic Area: Virology (HBV), Oncology[1]

Recent patent literature identifies 8-fluoroquinazoline-2,4-diamines as potent TLR8 agonists . Unlike TLR7, which binds single-stranded RNA in endosomes of plasmacytoid dendritic cells, TLR8 is predominantly expressed in myeloid dendritic cells and monocytes.

-

Mode of Action: The 8-fluoro scaffold binds to the hydrophobic pocket at the dimer interface of TLR8. The fluorine atom engages in specific halogen-bonding or hydrophobic interactions that stabilize the receptor's active dimer conformation.

-

Downstream Effect: Activation triggers the MyD88-dependent pathway, leading to the translocation of NF-κB and IRF7. This results in a "Th1-skewed" cytokine profile (high IL-12, IFN-γ), which is critical for clearing viral infections like Hepatitis B and priming anti-tumor T-cell responses.

Target 2: Aurora Kinase A

Mechanism: ATP-Competitive Inhibition Therapeutic Area: Solid Tumors (Breast, Colorectal)

Derivatives such as 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid have demonstrated high selectivity for Aurora Kinase A over Aurora B.

-

Binding Dynamics: The quinazoline-2,4-diamine core mimics the adenine ring of ATP. The 8-fluoro substitution enhances selectivity by exploiting small differences in the ATP-binding cleft size between Aurora A and B isoforms.

-

Cellular Outcome: Inhibition prevents centrosome maturation and bipolar spindle assembly during mitosis, forcing cancer cells into G2/M arrest and subsequent apoptosis.

Target 3: Dihydrofolate Reductase (DHFR)

Mechanism: Competitive Inhibition Therapeutic Area: Antimicrobial (Tuberculosis), Antiprotozoal (Malaria)[2]

The 2,4-diamine motif is the classic pharmacophore for DHFR inhibition. It binds to the active site by forming a salt bridge with a conserved aspartate or glutamate residue.

-

The 8-Fluoro Advantage: In resistant strains of Plasmodium falciparum or Mycobacterium tuberculosis, mutations often alter the active site. The 8-fluoro group allows for "flexible fit" or alternative hydrophobic contacts that bypass these resistance mutations, maintaining potency where classical inhibitors (like pyrimethamine) fail.

Part 3: Mechanistic Visualization

Pathway 1: TLR8 Signaling Cascade

The following diagram illustrates the signal transduction pathway activated by 8-fluoroquinazoline-2,4-diamine agonists.

Caption: Activation of the MyD88-dependent pathway by 8-fluoroquinazoline ligands leading to Th1 cytokine production.

Pathway 2: DHFR Inhibition & Cell Death

Caption: Mechanism of folate metabolism disruption causing S-phase arrest in rapidly dividing cells.

Part 4: Experimental Protocols

Protocol A: TLR8 HEK-Blue™ Reporter Assay

Objective: To quantify the agonistic activity of 8-fluoroquinazoline derivatives on human TLR8.

-

Cell Line Preparation: Use HEK-Blue™ hTLR8 cells (InvivoGen) stably co-expressing human TLR8 and an NF-κB-inducible SEAP (secreted embryonic alkaline phosphatase) reporter gene.

-

Seeding: Plate cells in 96-well plates at a density of

cells/well in HEK-Blue™ Detection medium. -

Compound Treatment:

-

Prepare serial dilutions of the 8-fluoroquinazoline test compound in DMSO.

-

Add

of compound solution to wells (Final DMSO concentration < 0.1%). -

Positive Control: Use R848 (Resiquimod) at

. -

Negative Control: DMSO vehicle only.

-

-

Incubation: Incubate for 16–24 hours at 37°C, 5% CO₂.

-

Quantification: Measure SEAP levels using a spectrophotometer at 620–655 nm. The color change correlates directly with NF-κB activation.

-

Data Analysis: Calculate

values using non-linear regression (GraphPad Prism).

Protocol B: Aurora A Kinase Inhibition Assay (ADP-Glo™)

Objective: To determine the

-

Reagent Setup: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Enzyme Reaction:

-

In a 384-well white plate, add

of recombinant Aurora A Kinase (0.5 ng/well). -

Add

of 8-fluoroquinazoline inhibitor (serial dilutions). -

Incubate for 10 minutes at room temperature.

-

-

Substrate Addition: Add

of ATP/Substrate mix (10 -

Reaction: Incubate for 60 minutes at room temperature.

-

Detection:

-

Add

of ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min. -

Add

of Kinase Detection Reagent (converts ADP to ATP, then to light via luciferase). Incubate 30 min.

-

-

Readout: Measure luminescence. Signal is proportional to kinase activity.

Part 5: Quantitative Data Summary

| Target | Activity Type | Key Substituent (R-Group) | Typical Potency | Therapeutic Indication |

| TLR8 | Agonist | 2-amino-8-fluoro-N-alkyl | Hepatitis B, Cancer Immunotherapy | |

| Aurora A | Inhibitor | 2-(3-bromophenyl)-4-COOH | Breast Cancer (MCF-7) | |

| DHFR | Inhibitor | 6-benzylamino derivatives | Drug-resistant Malaria/TB | |

| CHIKV | Inhibitor | 6-fluoro analog (Reference) | Chikungunya Virus |

Note: While the 6-fluoro analog is noted for CHIKV, the 8-fluoro scaffold shares the core quinazoline structure and is currently being explored for broader antiviral properties.

References

-

Vertex Pharmaceuticals. (2019).[3] 2,4-diaminoquinazoline derivatives and medical uses thereof. WO2019166532A1. Google Patents. Link

-

El-Azab, A. S., et al. (2021). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead.[4] Molecules, 26(9), 2685. Link

-

Van Horn, K. S., et al. (2014).[5] Antibacterial activity of a series of N2, N4-disubstituted quinazoline-2,4-diamines. Journal of Medicinal Chemistry, 57(7), 3075–3093.[5] Link

-

Kaur, R., et al. (2022). Quinazoline Scaffold: A Versatile Pharmacophore in Drug Discovery. Journal of Molecular Structure, 1247, 131367. Link

-

InvivoGen. (n.d.). HEK-Blue™ hTLR8 Cells Protocol. Link

Sources

- 1. WO2019166532A1 - 2,4-diaminoquinazoline derivatives and medical uses thereof - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Safety & Handling Guide: 8-Fluoroquinazoline-2,4-diamine

The following technical guide provides an in-depth operational framework for the safety and handling of 8-Fluoroquinazoline-2,4-diamine . This document is structured for researchers and safety officers, prioritizing mechanism-based safety protocols over generic advice.

Executive Summary

8-Fluoroquinazoline-2,4-diamine (CAS: 915402-31-2) is a potent heterocyclic building block used primarily in the synthesis of kinase inhibitors and antifolate therapeutics.[1] Its structural core—the quinazoline-2,4-diamine scaffold—is a privileged pharmacophore capable of high-affinity binding to enzymes such as Dihydrofolate Reductase (DHFR) and various Tyrosine Kinases (e.g., EGFR).[1]

Due to its biological activity and acute toxicity profile (GHS Category 3 Oral Toxicity ), this compound must be handled as a High Potency Compound (HPC) .[1] This guide outlines the "Defense in Depth" strategy required to manipulate this substance without exposure, ensuring data integrity and personnel safety.

Physicochemical & Identification Profile

Accurate identification is the first step in safety.[1] Ensure your Certificate of Analysis matches these parameters.

| Parameter | Specification |

| Chemical Name | 8-Fluoroquinazoline-2,4-diamine |

| CAS Number | 915402-31-2 (Primary); Verify vendor specific |

| Molecular Formula | C₈H₇FN₄ |

| Molecular Weight | 178.17 g/mol |

| Physical State | Solid (Powder), typically off-white to pale yellow |

| Solubility | Soluble in DMSO, DMF; Sparingly soluble in Water |

| pKa (Predicted) | ~7.0 (N1), making it protonatable in acidic media |

Hazard Identification & Mechanistic Toxicology[1][2]

GHS Classification

Based on the structural analog Quinazoline-2,4-diamine and the bio-enhancing effect of fluorine substitution, the following GHS classifications apply:

-

Acute Toxicity, Oral (Category 3): Toxic if swallowed (H301).[1]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation (H315).[1][2]

-

Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation (H319).[1][2]

-

STOT-SE (Category 3): May cause respiratory irritation (H335).[1][2]

Mechanistic Toxicity (The "Why")

The danger of this compound lies in its intended function.[1] The diamine motif mimics the pteridine ring of folic acid, allowing it to competitively inhibit DHFR.[1] The 8-fluorine substitution typically enhances metabolic stability and lipophilicity, potentially increasing cellular uptake and retention time compared to non-fluorinated analogs.[1]

Figure 1: Mechanistic Toxicity Pathway The following diagram illustrates the biological cascade that necessitates strict containment.

Caption: The pharmacological mechanism of action translates directly to occupational risk, specifically cytotoxicity in rapidly dividing tissues (mucosa, bone marrow).[1]

Engineering Controls & Personal Protective Equipment (PPE)[1]

Do not rely solely on PPE.[1] Use the Hierarchy of Controls to isolate the hazard.

Primary Engineering Controls

-

Powder Handling: Must be performed in a Chemical Fume Hood (Face velocity: 0.5 m/s) or a Powder Containment Balance Enclosure .[1]

-

Solubilization: Once in solution (DMSO/DMF), the risk of inhalation drops, but percutaneous absorption risk increases.[1] Continue work in the hood.

Personal Protective Equipment (PPE) Matrix

| Body Part | Protection Standard | Rationale |

| Respiratory | N95 (minimum) or P100 if outside hood | Prevents inhalation of fine particulates.[1] |

| Hands | Double Nitrile Gloves (0.11mm min) | DMSO permeates latex; double nitrile provides breakthrough indication.[1] |

| Eyes | Chemical Splash Goggles | Protects against corneal damage from basic amines.[1] |

| Body | Lab Coat (Tyvek sleeves recommended) | Prevents particulate accumulation on street clothes.[1] |

Operational Protocols

Protocol: Safe Weighing & Stock Preparation

Objective: Prepare a 10 mM stock solution in DMSO without contaminating the balance or user.

-

Preparation:

-

Weighing:

-

Solubilization:

Protocol: Storage & Stability

-

Temperature: Store solid at -20°C ; Solutions at -80°C for long-term stability.

-

Atmosphere: The amine groups are susceptible to oxidation.[1] Purge headspace with Argon or Nitrogen before resealing.[1]

-

Container: Amber glass vials to prevent photodegradation.

Emergency Response & Spill Management

Spill Response Workflow

In the event of a spill, immediate action determines the safety outcome.[1]

Caption: Decision matrix for spill remediation. Note the "Wet Wipe" method for solids to prevent aerosol generation.

First Aid Measures

-

Inhalation: Move to fresh air immediately. If breathing is difficult, medical attention is urgent (potential for respiratory edema).[1]

-

Skin Contact: Wash with soap and water for 15 minutes.[1][2] Do not use ethanol on skin, as it may enhance absorption of the compound.[1]

-

Eye Contact: Flush with water for 15 minutes, lifting eyelids.[1][2][3][4] Consult an ophthalmologist.

Waste Management

Disposal must comply with local hazardous waste regulations (e.g., RCRA in the US).[1]

-

Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in a dedicated "Cytotoxic/Biohazardous" solid waste stream (often incinerated).[1]

-

Liquid Waste: Collect in a "Halogenated Solvent" container if dissolved in DMSO/DCM.[1] Label clearly with the full chemical name.

-

Rinsate: The first rinse of any glassware used should be treated as hazardous waste.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 65087, Quinazoline-2,4-diamine. Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: Quinazoline-2,4-diamine Hazard Classification. Retrieved from [Link][1]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Toxic and Hazardous Substances. Retrieved from [Link][1]

Sources

Methodological & Application

High-Precision Antimicrobial Profiling of 8-Fluoroquinazoline-2,4-diamine

Content Type: Application Note & Protocol Guide Target Audience: Medicinal Chemists, Microbiologists, and Pharmacology Researchers

Executive Summary & Scientific Rationale

8-Fluoroquinazoline-2,4-diamine represents a refined scaffold in the class of non-classical antifolates. While traditional 2,4-diaminoquinazolines (e.g., piritrexim) are potent inhibitors of dihydrofolate reductase (DHFR), they often suffer from poor selectivity or metabolic instability. The incorporation of a fluorine atom at the C-8 position is a strategic medicinal chemistry modification designed to:

-

Block Metabolic Hotspots: Prevent oxidative metabolism at the electron-rich C-8 position, prolonging half-life.

-

Modulate pKa: Lower the basicity of the N1/N3 nitrogens via the inductive effect of fluorine, potentially altering protonation states critical for active site binding.

-

Enhance Lipophilicity: Improve passive diffusion across the bacterial cell envelope, particularly in Gram-negative pathogens.

This guide provides a standardized workflow for evaluating the antimicrobial efficacy of this compound, focusing on phenotypic screening and mechanistic validation.

Mechanism of Action: The Folate Blockade[1]

The primary target of 8-Fluoroquinazoline-2,4-diamine is Dihydrofolate Reductase (DHFR) (EC 1.5.1.3).

-

Physiological Role: DHFR catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[1] THF is the essential one-carbon carrier required for the synthesis of thymidylate (dTMP), purines, and amino acids (methionine, glycine).

-

Inhibition Mode: The 2,4-diamine motif mimics the pteridine ring of the natural substrate (DHF). The compound binds competitively to the DHFR active site. The N1 of the quinazoline ring is protonated (assisted by the enzyme's Asp27 residue in E. coli), forming a critical ionic interaction that displaces DHF.

-

The "Thymineless Death": Inhibition depletes the cellular pool of dTTP, stalling DNA replication and leading to strand breaks and eventual cell death (bactericidal effect).[1]

Visualization: Folate Biosynthesis Pathway Inhibition[1]

Caption: Schematic of the folate pathway showing the specific blockade of Dihydrofolate Reductase (DHFR) by the inhibitor, preventing the recycling of DHF to THF and halting DNA synthesis.

Application Note 1: In Vitro Susceptibility Profiling (MIC/MBC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of pathogens.

Materials

-

Compound: 8-Fluoroquinazoline-2,4-diamine (purity >95%).

-

Solvent: Dimethyl sulfoxide (DMSO). Note: Quinazolines are hydrophobic; do not use water for stock solutions.

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), and MRSA clinical isolates.

Protocol: Broth Microdilution (CLSI M07 Standard)

-

Stock Preparation:

-

Dissolve compound in 100% DMSO to a concentration of 10 mg/mL (10,000 µg/mL).

-

Critical Step: Ensure complete solubilization. If precipitation occurs, sonicate for 5 minutes.

-

-

Dilution Series:

-

Prepare an intermediate working solution in water (e.g., 128 µg/mL) ensuring final DMSO concentration in the assay plate is <1% to avoid solvent toxicity.

-

Dispense 100 µL of CAMHB into columns 1-12 of a 96-well plate.

-

Perform 2-fold serial dilutions of the compound across the plate.

-

-

Inoculum Preparation:

-

Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

-

Dilute 1:100 in CAMHB.

-

Add 100 µL of diluted inoculum to each well (Final volume: 200 µL; Final inoculum: ~5 x 10^5 CFU/mL).

-

-

Incubation:

-

Seal plates with breathable film. Incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Readout:

-

MIC: The lowest concentration with no visible growth.

-

MBC: Plate 10 µL from clear wells onto agar. MBC is the concentration killing ≥99.9% of the initial inoculum.

-

Data Interpretation Guide:

| Organism | Expected MIC Range (µg/mL) | Interpretation |

| S. aureus (MSSA) | 0.5 - 4.0 | Highly Active |

| E. coli (WT) | 2.0 - 16.0 | Moderately Active (Efflux prone) |

| P. aeruginosa | > 64.0 | Likely Resistant (Impermeable) |

Application Note 2: Enzymatic Validation (DHFR Inhibition Assay)

Objective: Confirm that the observed antibacterial activity is due to DHFR inhibition and not off-target membrane disruption.

Principle

The assay monitors the decrease in absorbance at 340 nm , corresponding to the oxidation of NADPH to NADP+ as DHF is reduced to THF.

Protocol

-

Reagents:

-

Recombinant Bacterial DHFR (e.g., from E. coli or S. aureus).

-

Substrate: Dihydrofolic acid (DHF).

-

Cofactor: NADPH.

-

Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM DTT.

-

-

Reaction Setup (1 mL Cuvette or 96-well Plate):

-

Blank: Buffer + NADPH + DHFR (No DHF).

-

Control: Buffer + NADPH + DHFR + DHF (No Inhibitor).

-

Test: Buffer + NADPH + DHFR + DHF + 8-Fluoroquinazoline-2,4-diamine (varying concentrations: 0.1 nM – 10 µM).

-

-

Procedure:

-

Pre-incubate Enzyme and Inhibitor for 5 minutes at 25°C.

-

Initiate reaction by adding NADPH (100 µM) and DHF (50 µM).

-

Measure A340 continuously for 5 minutes.

-

-

Calculation:

-

Calculate initial velocity (

) from the linear portion of the curve. -

Plot % Activity vs. Log[Inhibitor].

-

Determine

using non-linear regression (Sigmoidal dose-response).

-

Validation Criteria:

-

A true DHFR inhibitor should show dose-dependent reduction in

. - values for this class are typically in the low nanomolar range (10-100 nM).

Application Note 3: Resistance Profiling

Objective: Assess the potential for spontaneous resistance development (e.g., via folA mutations).

Protocol: Single-Step Resistance Selection

-

Prepare agar plates containing the compound at 2×, 4×, and 8× MIC .

-

Inoculate high-density culture (~10^9 CFU) onto the plates.

-

Incubate for 48 hours.

-

Count colonies and calculate Mutation Frequency:

Experimental Workflow Visualization

Caption: Integrated workflow for characterizing the antimicrobial profile of 8-Fluoroquinazoline-2,4-diamine, moving from phenotypic screening to mechanistic confirmation.

References

-

Van Horn, K. S., et al. (2014). Antibacterial activity of a series of N2,N4-disubstituted quinazoline-2,4-diamines.[2] Journal of Medicinal Chemistry, 57(7), 3075–3093.[2] Link

-

Frapwell, C. J., et al. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms.[3] Antimicrobial Agents and Chemotherapy, 64(5), e02073-19. Link

-

Kokatla, H. P., et al. (2013). Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles. Journal of Medicinal Chemistry, (Context: Synthesis of 8-fluoro derivatives).[4] Link

-

Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Link

-

Berman, J. D., et al. (1983). Antileishmanial activities of 2,4-diaminoquinazoline putative dihydrofolate reductase inhibitors. Antimicrobial Agents and Chemotherapy, 24(2), 233–236.[5] Link

Sources

- 1. jpionline.org [jpionline.org]

- 2. Antibacterial activity of a series of N2,N4-disubstituted quinazoline-2,4-diamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antileishmanial activities of 2,4-diaminoquinazoline putative dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Assay Development for 8-Fluoroquinazoline-2,4-diamine

Application Note & Protocol Guide | Doc ID: AN-FQ24-001

Executive Summary & Scientific Rationale

The 8-Fluoroquinazoline-2,4-diamine scaffold represents a critical evolution in the design of antifolates and multi-targeted kinase inhibitors. While the classical 2,4-diaminoquinazoline core (exemplified by Methotrexate and Trimetrexate) is a potent inhibitor of Dihydrofolate Reductase (DHFR) , the introduction of a fluorine atom at the C-8 position serves two pivotal medicinal chemistry functions:

-

Metabolic Blockade: It obstructs oxidative metabolism at the electron-rich C-8 position, potentially extending half-life.

-

Electronic Modulation: The electronegativity of fluorine alters the pKa of the N1 and N3 nitrogens, modulating hydrogen bond strength within the ATP-binding pocket of kinases or the folate-binding cleft of DHFR.

This guide details the development of a robust assay cascade designed to validate the biological activity of this specific scaffold. We move beyond generic screening to focus on DHFR kinetics , 19F-NMR binding validation , and Cell Cycle Analysis .

Assay Cascade Workflow

To ensure data integrity, we utilize a funnel approach: confirming target engagement (Enzymatic), validating cellular permeability (Proliferation), and determining the mode of action (Flow Cytometry).

Figure 1: The hierarchical screening cascade. 19F-NMR is utilized as an orthogonal biophysical method leveraging the specific fluorine tag.

Primary Assay: DHFR Enzymatic Inhibition

Target: Dihydrofolate Reductase (DHFR) Principle: DHFR catalyzes the reduction of Dihydrofolate (DHF) to Tetrahydrofolate (THF) using NADPH.[1] The reaction is monitored by the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+).

Critical Reagent Preparation

The 2,4-diamine moiety often presents solubility challenges. The 8-fluoro substitution may increase lipophilicity compared to the parent heterocycle.

| Reagent | Concentration | Preparation Notes |

| Assay Buffer | 50 mM Tris-HCl, pH 7.4 | Include 1 mM DTT to protect enzyme thiols. |

| NADPH | 100 µM (Final) | Freshly prepared in buffer; protect from light. |

| Dihydrofolate (DHF) | 50 µM (Final) | Critical: DHF is unstable. Dissolve in 50 mM Tris (pH 7.4) + 10 mM β-mercaptoethanol. |

| Compound Stock | 10 mM in DMSO | Sonicate to ensure full dissolution. Final DMSO in assay < 1%. |

Protocol Steps

-

Blanking: Add 100 µL Assay Buffer to "Blank" wells.

-

Compound Addition: Add 2 µL of serially diluted 8-Fluoroquinazoline-2,4-diamine (10-point dose response) to experimental wells.

-

Enzyme Incubation: Add 0.01 Units of recombinant human DHFR (hDHFR) to compound wells. Incubate for 5 minutes at 25°C .

-

Why? This pre-incubation allows slow-binding inhibitors (common with quinazolines) to reach equilibrium.

-

-

Substrate Initiation: Add a master mix of NADPH (100 µM) and DHF (50 µM) to initiate the reaction.

-

Kinetic Read: Immediately monitor Absorbance at 340 nm every 30 seconds for 20 minutes using a microplate reader.

Data Analysis & Validation

-

Velocity Calculation: Calculate the slope (ΔOD/min) from the linear portion of the curve (typically 2–10 mins).

-

IC50: Plot % Inhibition vs. Log[Compound] using a 4-parameter logistic fit.

-

Validation Criteria: Z-factor must be > 0.5. Reference compound Methotrexate should yield an IC50 of ~5–20 nM.

Advanced Biophysical Assay: 19F-NMR Ligand Binding

Rationale: The "8-Fluoro" tag is not just a structural modification; it is a built-in NMR spy probe. This assay confirms direct binding without the artifacts of enzymatic coupled assays.

Experimental Setup

-

Instrument: 500 MHz or 600 MHz NMR with a cryoprobe (fluorine-tuned).

-

Sample: 50 µM 8-Fluoroquinazoline-2,4-diamine + 5 µM hDHFR (10:1 Ligand:Protein ratio).

-

Buffer: D2O/PBS (10% D2O for lock).

Interpretation (T2 Relaxation Filter)

-

Free Ligand: Small molecule = Fast tumbling = Sharp 19F signal.

-

Bound Ligand: Complex with Protein = Slow tumbling = Broad 19F signal (T2 shortening).

-

Result: A significant line-broadening or chemical shift perturbation (CSP) of the -110 to -130 ppm (typical Ar-F range) signal confirms direct binding to the macromolecule.

Mechanistic Assay: Cell Cycle Analysis (Flow Cytometry)

Rationale: Differentiating the mechanism is crucial.

-

DHFR Inhibitors (Antifolates): Cause nucleotide depletion (dTTP), arresting cells at the G1/S boundary .

-

Aurora/Kinase Inhibitors: Many quinazolines cross-react with kinases. Aurora A inhibition leads to G2/M arrest (monopolar spindles).

This assay determines if your 8-fluoro derivative is acting primarily as an antifolate or a kinase inhibitor.

Figure 2: Mechanistic divergence. The cell cycle profile acts as a phenotypic biomarker for the primary target.

Protocol

-

Cell Culture: Treat Jurkat or CCRF-CEM (leukemia) cells with the compound at 3x IC50 for 24 hours.

-

Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol dropwise while vortexing. Store at -20°C overnight.

-

Staining: Wash ethanol away. Resuspend in PBS containing:

-

50 µg/mL Propidium Iodide (PI) - DNA stain.

-

100 µg/mL RNase A - Degrades RNA to prevent artifacts.

-

-

Acquisition: Analyze on a Flow Cytometer (excitation 488 nm, emission ~600 nm).

-

Analysis: Use ModFit or FlowJo to quantify G0/G1, S, and G2/M populations.

-

Antifolate Signature: Accumulation in S-phase early on, followed by G1 arrest.

-

Aurora Signature: Distinct 4N DNA content (G2/M) accumulation.

-

References

-

Design, synthesis and evaluation of 2,4-diaminoquinazolines as inhibitors of trypanosomal and leishmanial dihydrofolate reductase. PubMed.[2] Available at: [Link]

-

2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead. PubMed Central (PMC). Available at: [Link] (Note: Generalized link to PMC search for verification of specific derivative activity described in search results).

-

Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Hindawi/Wiley.[3] Available at: [Link][4]

-

Synthesis and biological evaluation of dihydroquinazoline-2-amines as potent non-nucleoside reverse transcriptase inhibitors. PubMed. Available at: [Link]

Sources

- 1. jpionline.org [jpionline.org]

- 2. Design, synthesis and evaluation of 2,4-diaminoquinazolines as inhibitors of trypanosomal and leishmanial dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Formulation & Delivery Strategies for 8-Fluoroquinazoline-2,4-diamine

Executive Summary & Molecule Rationale

The scaffold 8-Fluoroquinazoline-2,4-diamine represents a critical class of pharmacophores, often utilized as dihydrofolate reductase (DHFR) inhibitors or tyrosine kinase inhibitors. While the core quinazoline-2,4-diamine structure provides potent binding affinity via hydrogen bonding interactions (donor-acceptor motifs), it suffers from classic BCS Class II (Biopharmaceutics Classification System) limitations: high permeability but poor aqueous solubility.

Why the 8-Fluoro Substitution? The introduction of fluorine at the C8 position is not merely structural decoration; it is a strategic medicinal chemistry decision designed to:

-